molecular formula C9H10F2OS B7997738 3,4-Difluoro-5-methoxyphenyl ethyl sulfide

3,4-Difluoro-5-methoxyphenyl ethyl sulfide

Cat. No.: B7997738
M. Wt: 204.24 g/mol
InChI Key: UOWDJLXJYWRMIG-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-methoxyphenyl ethyl sulfide is an organic compound characterized by the presence of difluoro, methoxy, and ethyl sulfide functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of Suzuki–Miyaura coupling, which involves the reaction of boron reagents with halogenated aromatic compounds under palladium catalysis . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of 3,4-Difluoro-5-methoxyphenyl ethyl sulfide may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-methoxyphenyl ethyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or difluoro groups with other functional groups using reagents like sodium methoxide or potassium fluoride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in organic solvents like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Sodium methoxide, potassium fluoride; reactions are carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Various substituted phenyl ethyl sulfides

Scientific Research Applications

3,4-Difluoro-5-methoxyphenyl ethyl sulfide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-methoxyphenyl ethyl sulfide involves its interaction with specific molecular targets and pathways. The difluoro and methoxy groups can enhance the compound’s lipophilicity and membrane permeability, allowing it to interact with intracellular targets. The ethyl sulfide group may participate in redox reactions, influencing cellular processes such as oxidative stress and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Difluoromethyl phenyl sulfide
  • Methoxyphenyl ethyl sulfide
  • Fluorophenyl ethyl sulfide

Uniqueness

3,4-Difluoro-5-methoxyphenyl ethyl sulfide is unique due to the combination of difluoro, methoxy, and ethyl sulfide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-ethylsulfanyl-1,2-difluoro-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2OS/c1-3-13-6-4-7(10)9(11)8(5-6)12-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWDJLXJYWRMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=C(C(=C1)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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